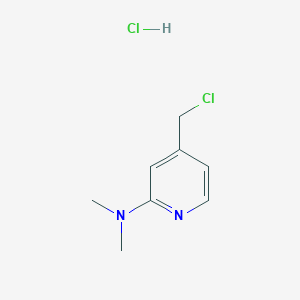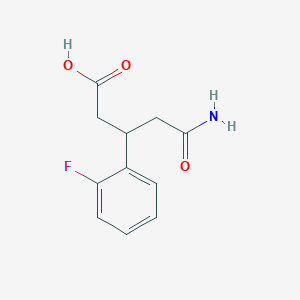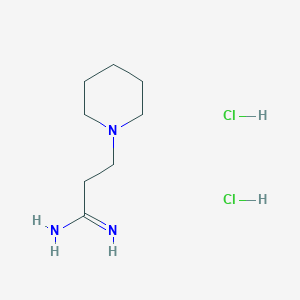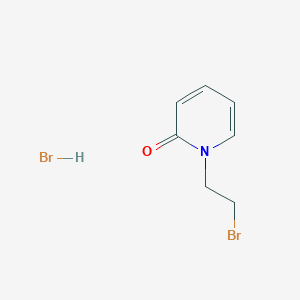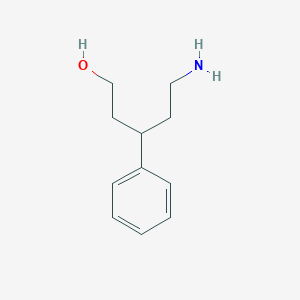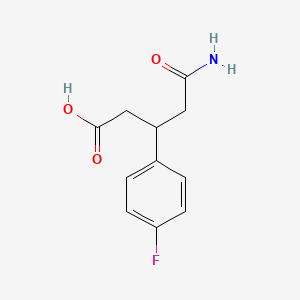amine hydrochloride CAS No. 1376317-11-1](/img/structure/B1377732.png)
[(3-Bromothiophen-2-yl)methyl](methyl)amine hydrochloride
Vue d'ensemble
Description
“(3-Bromothiophen-2-yl)methylamine hydrochloride” is a chemical compound with the molecular formula C6H9BrClNS. It has a molecular weight of 242.57 . This compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is (3-bromo-2-thienyl)-N-methylmethanamine hydrochloride. The InChI code for this compound is 1S/C6H8BrNS.ClH/c1-8-4-6-5(7)2-3-9-6;/h2-3,8H,4H2,1H3;1H .
Chemical Reactions Analysis
While specific chemical reactions involving “(3-Bromothiophen-2-yl)methylamine hydrochloride” are not available in the search results, related compounds such as 3-Bromothiophene have been used in various chemical reactions. For example, 3-Bromothiophene can be used to synthesize 3,3-Bithiophene via borylation followed by Suzuki coupling .
Physical And Chemical Properties Analysis
“(3-Bromothiophen-2-yl)methylamine hydrochloride” is a powder that is stored at room temperature . More detailed physical and chemical properties are not available in the search results.
Applications De Recherche Scientifique
1. Palladium-Catalyzed Imine Hydrolysis
- Summary of Application: This compound is used in the synthesis of Schiff bases, which are key intermediates for the creation of many bioactive compounds. The study involved the reaction of 4-methylpyridin-2-amine with 3-bromothiophene-2-carbaldehyde to obtain the Schiff base (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine .
- Methods of Application: The Schiff base was coupled with aryl/het-aryl boronic acids under Suzuki coupling reaction conditions, using Pd(PPh3)4 as a catalyst. This yielded products with the hydrolysis of the imine linkages in good to moderate yields .
- Results or Outcomes: The study provided insight into the transition metal-catalyzed hydrolysis of imines. The theoretical calculations strongly supported the experiment .
2. Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives
- Summary of Application: This compound is used in the synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives via Suzuki cross-coupling reactions .
- Methods of Application: The reaction of 4-bromo-2-methylaniline with 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid provided (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline in excellent yield (94%). Suzuki coupling of this compound with different boronic acids in the presence of Pd(PPh3)4/K3PO4 at 90 °C led to the synthesis of the monosubstituted and bisubstituted products in moderate yields .
- Results or Outcomes: The study explored the non-linear optical properties, reactivity, and structural features of the synthesized analogues .
3. Synthesis of (3-bromothiophen-2-yl)methylamine
- Summary of Application: This compound is used in the synthesis of (3-bromothiophen-2-yl)methylamine . This is a similar compound but with an additional methoxyethyl group attached to the amine.
- Methods of Application: The specific synthesis methods are not detailed in the search results, but it would typically involve nucleophilic substitution reactions .
- Results or Outcomes: The product is available for purchase, indicating its potential use in various chemical reactions as a building block .
4. Synthesis of (5-bromothiophen-2-yl)methylamine
- Summary of Application: This compound is used in the synthesis of (5-bromothiophen-2-yl)methylamine . This is a similar compound but with the bromine atom on the 5-position of the thiophene ring instead of the 3-position.
- Methods of Application: The specific synthesis methods are not detailed in the search results, but it would typically involve nucleophilic substitution reactions .
- Results or Outcomes: The product is available for purchase, indicating its potential use in various chemical reactions as a building block .
5. Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine Derivatives
- Summary of Application: This compound is used in the synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reactions .
- Methods of Application: The reaction of 4-bromoaniline with 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid provided N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine in good yield. This compound was then coupled with various arylboronic acids in a Suzuki cross-coupling reaction .
- Results or Outcomes: The study explored the structural properties, reactivity, and potential pharmaceutical applications of the synthesized derivatives .
6. Synthesis of 3-(3-bromothiophen-2-yl)-5-(2,6-difluorobenzyl)oxymethyl-5-methyl-4,5-dihydroisoxazole
- Summary of Application: This compound is used in the synthesis of 3-(3-bromothiophen-2-yl)-5-(2,6-difluorobenzyl)oxymethyl-5-methyl-4,5-dihydroisoxazole . This new compound demonstrated good rice selectivity and potent herbicidal activity against annual weeds .
- Methods of Application: The specific synthesis methods are not detailed in the search results, but it would typically involve nucleophilic substitution reactions .
- Results or Outcomes: The product demonstrated good rice selectivity and potent herbicidal activity against annual weeds .
Safety And Hazards
Propriétés
IUPAC Name |
1-(3-bromothiophen-2-yl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNS.ClH/c1-8-4-6-5(7)2-3-9-6;/h2-3,8H,4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYWIIBLCFMBAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CS1)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Bromothiophen-2-yl)methyl](methyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



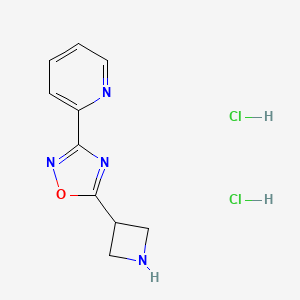
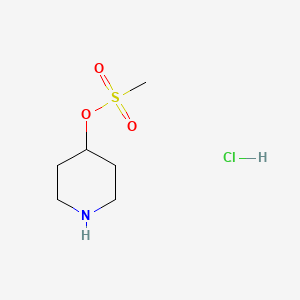
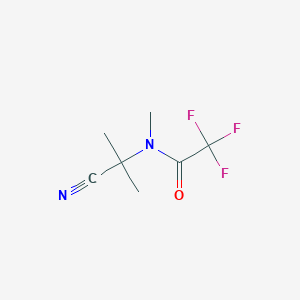
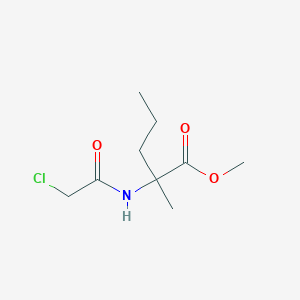
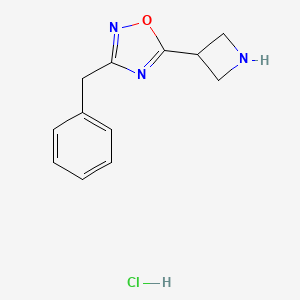
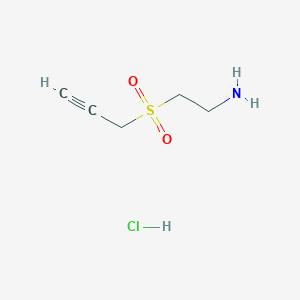
![2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]-1,4,5,6-tetrahydropyrimidine; trifluoromethanesulfonic acid](/img/structure/B1377658.png)
methanol](/img/structure/B1377659.png)
